molecular formula C25H34N4O2S B1662799 Tenovin-6 CAS No. 1011557-82-6

Tenovin-6

Cat. No. B1662799
M. Wt: 454.6 g/mol
InChI Key: BVJSXSQRIUSRCO-UHFFFAOYSA-N
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Description

Tenovin-6 is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 5-(dimethylamino)pentanoic acid with the aromatic amino group of N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide . It has a role as an antineoplastic agent, a Sir2 inhibitor, and a p53 activator .


Synthesis Analysis

The synthesis of Tenovin-6 involves the formal condensation of the carboxy group of 5-(dimethylamino)pentanoic acid with the aromatic amino group of N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide . Further studies have shown that inhibition by Tenovin-6 was dose-dependent .


Molecular Structure Analysis

The molecular formula of Tenovin-6 is C25H34N4O2S . The IUPAC name is 4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide . The InChI and Canonical SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

Tenovin-6 inhibits the protein deacetylase activities of purified human SIRT1, SIRT2, and SIRT3 . It also inhibits dihydroorotate dehydrogenase (DHODH) .


Physical And Chemical Properties Analysis

The molecular weight of Tenovin-6 is 454.6 g/mol . More detailed physical and chemical properties such as solubility and stability are not available in the retrieved sources.

Scientific Research Applications

Autophagy and Cancer Cell Elimination

Tenovin-6, known for its antitumor activity, has been studied for its role in blocking autophagic flux. This blockage is crucial in eliminating melanoma cells that survive B-Raf inhibition, offering potential in cancer treatment. The presence of the tertiary amine in tenovin-6 is key to this process, especially in achieving total tumor cell kill in the context of melanoma and potentially other cancers as well (Ladds et al., 2018).

Inhibition of Autophagy

Tenovin-6 demonstrates a general inhibitory effect on autophagy, a key cellular process. It increases microtubule-associated protein 1 light chain 3 (LC3-II) levels in different cell types by impairing lysosomal function. Notably, this inhibition is independent of its regulatory functions on p53 and SIRT1, highlighting tenovin-6's potential as a robust autophagy inhibitor (Yuan et al., 2017).

Gastric Cancer Treatment

Tenovin-6 exhibits significant anti-tumor effects on gastric cancer cells, inducing apoptosis and cell cycle arrest. This is evident in both in vitro studies and animal xenograft models, suggesting tenovin-6's potential as a therapeutic material for gastric cancer treatment (Ueno et al., 2012).

Dysregulation of Autophagy in CLL

In chronic lymphocytic leukemia (CLL) cells, tenovin-6 dysregulates protective autophagy pathways, resulting in non-genotoxic cytotoxicity. This effect, along with the absence of adverse impacts on human clonogenic hematopoietic progenitors or murine hematopoiesis,provides insight into the potential use of tenovin-6 in CLL treatment. Its unique mechanism, characterized by changes in cellular ultrastructure and increases in autophagy-regulatory proteins, distinguishes it as a promising candidate for CLL therapy (Maccallum et al., 2013).

p53 Activation and Cancer Therapy

Tenovin-6, identified as a small-molecule activator of p53, inhibits the protein-deacetylating activities of SirT1 and SirT2, important members of the sirtuin family. This activation is crucial for its anti-neoplastic effects on multiple cancer types, demonstrating its utility as a tool for studying sirtuin function and potential therapeutic applications (Laín et al., 2007).

Enhancement of Cytotoxic Effects in Colon Cancer

In colon cancer cells, tenovin-6, a SIRT1 and SIRT2 inhibitor, induces apoptosis regardless of the p53 mutation status. Notably, it upregulates death receptor 5 (DR5) and enhances the cytotoxic effects of conventional anticancer agents like 5-fluorouracil and oxaliplatin, suggesting a synergistic approach in colon cancer treatment (Ueno et al., 2014).

Gastric Cancer Cell Line Responses and Autophagy

Tenovin-6's effect on gastric cancer (GC) includes varying response times and doses across EBV-positive and -negative GC cell lines. It induces apoptosis and cell-cycle arrest in these cells, and its combination with autophagy inhibitors like chloroquine significantly increases cytotoxic effects, making it a potential therapeutic agent for GC (Ke et al., 2020).

Targeting Acute Lymphoblastic Leukemia

Tenovin-6 exhibits potent effects against acute lymphoblastic leukemia (ALL) cells, including stem/progenitor cells. It activates p53, inhibits the growth of pre-B ALL cells and primary ALL cells, and sensitizes them to chemotherapeutic agents. This suggests its potential as a targeted therapy for ALL (Jin et al., 2015).

Differentiation Induction in APL Cells

Tenovin-6 has been shown to induce monocytic differentiation in acute promyelocytic leukemia (APL) cells. This unique effect, through inhibiting Sirtuin family proteins, underscores its potential as a differentiation-inducing agent in APL treatment (Sunami et al., 2011).

Safety And Hazards

Tenovin-6 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJSXSQRIUSRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647242
Record name 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenovin-6

CAS RN

1011557-82-6
Record name 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
841
Citations
H Yuan, B Tan, SJ Gao - Cell Death & Disease, 2017 - nature.com
… we have revealed that tenovin-6 activation of p53 is cell type dependent, and tenovin-6 inhibition of … Our results have shown that tenovin-6 is a potent autophagy inhibitor, and raised the …
Number of citations: 23 www.nature.com
T Ueno, S Endo, R Saito, M Hirose… - … and Clinical Cancer …, 2014 - ingentaconnect.com
… tenovin-6 with conventional anticancer agents 5-fluorouracil (5-FU), SN-38 (an active metabolite of irinotecan), and oxaliplatin. Synergistic antitumor effects of tenovin-6 were … , tenovin-6 …
Number of citations: 34 www.ingentaconnect.com
M Igase, N Fujiki, S Shibutani, H Sakai… - Experimental Cell …, 2020 - Elsevier
… Tenovin-6 has been found to have an anticancer effect on various human cancers. However… lines and focused on tenovin-6. We examined the effect of tenovin-6 on cell proliferation and …
Number of citations: 10 www.sciencedirect.com
S Hirai, S Endo, R Saito, M Hirose, T Ueno, H Suzuki… - PLoS …, 2014 - journals.plos.org
… treated with tenovin-6. Tenovin-6 in combination with docetaxel or SN-38 exerted a slight to moderate synergistic cytotoxicity against gastric cancer cells. In conclusion, tenovin-6 has …
Number of citations: 46 journals.plos.org
H Yuan, M He, F Cheng, R Bai, SR da Silva… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… has demonstrated tenovin-6 as a potent autophagy inhibitor; Second, tenovin-6 seems to be … , 12, 17, 31]; and Third, tenovin-6 alone has shown a promising anti-neoplastic effect in vitro …
Number of citations: 25 www.ncbi.nlm.nih.gov
Y Jin, Q Cao, C Chen, X Du, B Jin… - BMC …, 2015 - bmccancer.biomedcentral.com
… Our results indicate that Tenovin-6 may be a promising … its specific small molecule inhibitor Tenovin-6 induces apoptosis in ALL … Our findings suggest that Tenovin-6 may be a promising …
Number of citations: 42 bmccancer.biomedcentral.com
X Ke, Q Qin, T Deng, Y Liao, SJ Gao - Cancers, 2020 - mdpi.com
… To test whether Tenovin-6 had a universal inhibitory effect on GC cells, we treated seven gastric cancer cell lines with different concentrations of Tenovin-6, including EBV-positive cell …
Number of citations: 13 www.mdpi.com
W Dai, J Zhou, B Jin, J Pan - Scientific reports, 2016 - nature.com
… Our results showed that inhibition of SIRT1/2 by Tenovin-6 induced … Tenovin-6 eliminated cancer stem cells in 92.1 and Mel 270 cells. In conclusion, our findings suggest that Tenovin-6 …
Number of citations: 76 www.nature.com
BB Lee, Y Kim, D Kim, EY Cho, J Han… - Journal of cellular …, 2019 - Wiley Online Library
… in combination with tenovin-6 in NSCLC cells. Concentrations of metformin and tenovin-6 used in this study were based on the MTS assay. IC 50 values for metformin and tenovin-6 in …
Number of citations: 32 onlinelibrary.wiley.com
N Gan, Q Sun, Z Suo, S Zhang, L Zhao, H Xiang… - … of Pharmaceutical and …, 2021 - Elsevier
… This study selected sirtuin inhibitors Tenovin-1 (T1) and Tenovin-6 (T6) as drug models to determine differences in binding mode to human serum albumin (HSA). T1 and T6 quenched …
Number of citations: 5 www.sciencedirect.com

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